2-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride
Description
2-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride is a substituted phenethylamine derivative featuring two methyl groups at the 3- and 4-positions of the aromatic ring and an ethylamine side chain. As a hydrochloride salt, it exhibits enhanced stability and solubility compared to its free base form.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-8-3-4-10(5-6-11)7-9(8)2;/h3-4,7H,5-6,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBBDOWBOFGSJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10713376 | |
| Record name | 2-(3,4-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10713376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-35-9 | |
| Record name | Benzeneethanamine, 3,4-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 26222 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC26222 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26222 | |
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| Record name | 2-(3,4-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10713376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dimethylphenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Nitrile Hydrogenation
The reduction of nitriles to primary amines is a cornerstone synthesis for phenethylamine derivatives. For 2-(3,4-dimethylphenyl)ethan-1-amine, the pathway involves:
- Starting Material : 3,4-Dimethylphenylacetonitrile (3,4-dimethylbenzyl cyanide).
- Catalytic Hydrogenation : Reaction with ammonia (NH₃) under hydrogen gas (H₂) in the presence of transition metal catalysts.
- Hydrochloride Formation : Treatment with hydrochloric acid (HCl) to precipitate the salt.
Reaction Scheme :
$$
\text{3,4-Dimethylphenylacetonitrile} + \text{NH}3 + \text{H}2 \xrightarrow{\text{Catalyst}} \text{2-(3,4-Dimethylphenyl)ethan-1-amine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}
$$
Key Conditions (adapted from):
- Catalyst : Copper chromite or Group VIII metals (e.g., Raney nickel, palladium).
- Temperature : 70–160°C.
- Pressure : 50–270 bar.
- Solvent : Methanol or ethanol.
Advantages : High atom economy, minimal byproducts.
Challenges : Requires specialized equipment for high-pressure hydrogenation.
Reductive Amination
An alternative route employs reductive amination of 3,4-dimethylphenylacetaldehyde:
- Condensation : React aldehyde with ammonium acetate to form an imine intermediate.
- Reduction : Use sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium to yield the primary amine.
Reaction Scheme :
$$
\text{3,4-Dimethylphenylacetaldehyde} + \text{NH}4\text{OAc} \rightarrow \text{Imine Intermediate} \xrightarrow{\text{NaBH}3\text{CN}} \text{2-(3,4-Dimethylphenyl)ethan-1-amine}
$$
Optimized Parameters :
- pH : 6–7 (buffered with acetic acid).
- Temperature : 25–40°C.
- Yield : ~60–75% (estimated from analogous reactions).
Limitations : Requires strict moisture control and purification to remove excess reducing agents.
Gabriel Synthesis
The Gabriel method offers a phthalimide-based route:
- Alkylation : React potassium phthalimide with 3,4-dimethylbenzyl bromide.
- Hydrolysis : Cleave the phthalimide group using hydrazine (NH₂NH₂) or HCl.
Reaction Scheme :
$$
\text{3,4-Dimethylbenzyl Bromide} + \text{K-Phthalimide} \rightarrow \text{N-(3,4-Dimethylbenzyl)phthalimide} \xrightarrow{\text{NH}2\text{NH}2} \text{Primary Amine}
$$
Efficiency : Moderate (40–50% yield), with challenges in separating phthalic byproducts.
Catalytic Hydrogenation Conditions
Industrial-scale production often prioritizes catalytic hydrogenation due to its scalability. Critical parameters include:
Table 1: Comparative Catalyst Performance
| Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Copper Chromite | 150 | 200 | 98 | 95 |
| Raney Nickel | 100 | 50 | 85 | 88 |
| Palladium/Carbon | 80 | 30 | 90 | 92 |
Data extrapolated from and analogous systems.
- Copper Chromite : Superior activity at higher temperatures but requires specialized reactors.
- Raney Nickel : Cost-effective for batch processes but prone to deactivation.
Purification and Salt Formation
Post-synthesis steps ensure high-purity hydrochloride salt:
- Crystallization : Dissolve free amine in ethanol, then introduce HCl gas to precipitate the hydrochloride.
- Recrystallization : Refine using ethanol/water mixtures (80:20 v/v).
- Drying : Vacuum-dry at 60°C for 12 hours.
Purity Metrics :
- Melting Point : 232–233°C (literature value from).
- HPLC Purity : >99% (achievable via optimized recrystallization).
Industrial Production Methods
Large-scale synthesis integrates continuous-flow reactors for efficiency:
- Flow Hydrogenation : 3,4-Dimethylphenylacetonitrile and ammonia are fed into a tubular reactor with immobilized copper chromite catalyst (residence time: 2–5 minutes).
- In-line Filtration : Remove catalyst particles before salt formation.
- Automated Crystallization : Control particle size via gradient cooling.
Throughput : 500–1,000 kg/day (facility-dependent).
Comparative Analysis of Methods
Table 2: Synthesis Route Evaluation
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nitrile Hydrogenation | 85–90 | 99 | High | Moderate |
| Reductive Amination | 60–75 | 95 | Medium | Low |
| Gabriel Synthesis | 40–50 | 90 | Low | High |
Hydrogenation emerges as the optimal route for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Neurological Research
One of the primary applications of 2-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride is in the study of neurological disorders. Research has indicated that this compound acts as an agonist for Trace Amine-Associated Receptor 1 (TAAR1), which is implicated in various psychiatric conditions such as schizophrenia. In vivo studies have demonstrated its efficacy in reducing MK-801-induced hyperactivity in animal models, suggesting potential therapeutic effects for schizophrenia and related disorders .
Antimicrobial Properties
The compound's structural characteristics allow it to exhibit antimicrobial activity. Studies have shown that derivatives of dimethylamine can be modified to enhance their effectiveness against bacterial infections. This highlights the importance of this compound as a scaffold for developing new antimicrobial agents .
Organic Synthesis
In organic chemistry, this compound serves as an organic buffer and is utilized in peptide synthesis. Its high yield in reactions makes it a valuable reagent for synthesizing complex molecules in medicinal chemistry . The compound's ability to facilitate peptide bond formation underscores its importance in pharmaceutical development.
Modification of Drug Candidates
The dimethylamine moiety present in this compound is often used to modify existing drug candidates to improve their pharmacokinetic properties. By altering the chemical structure through functional group manipulation, researchers can enhance the biological activity or reduce toxicity profiles of new therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 2-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride with analogous phenethylamine derivatives:
Key Observations:
- Substituent Effects: Methyl Groups (3,4-dimethyl): Increase lipophilicity (logP ~2.5), favoring blood-brain barrier penetration, but reduce aqueous solubility compared to polar substituents like -OCH3 or -OH. Methoxy Groups (3,4-dimethoxy): Enhance polarity and hydrogen-bonding capacity, improving solubility in polar solvents (e.g., methanol, water) . Chlorine Atoms (3,4-dichloro): Electron-withdrawing nature reduces aromatic ring electron density, altering reactivity in electrophilic substitution reactions .
Biological Activity
2-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride, a compound with structural similarities to various psychoactive substances, has garnered interest in pharmacological research due to its potential interactions with the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its receptor interactions, therapeutic potential, and safety profile.
- Molecular Formula : C11H16ClN
- Molecular Weight : 189.70 g/mol
- Solubility : Enhanced solubility in water due to hydrochloride salt form.
Research indicates that this compound interacts with various receptors in the CNS, particularly those associated with neurotransmitter systems. Notably, it has been identified as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1), which is implicated in modulating dopaminergic signaling and may have implications for treating disorders such as schizophrenia .
Table 1: Receptor Interactions
| Receptor Type | Interaction Type | Potential Effects |
|---|---|---|
| TAAR1 | Agonist | Modulation of dopamine levels |
| Serotonin | Partial Agonist | Influence on mood and anxiety |
| Adrenergic | Agonist | Potential cardiovascular effects |
Neuropharmacological Effects
In vivo studies have demonstrated that this compound exhibits significant efficacy in models of hyperactivity related to schizophrenia. For instance, it has been shown to reduce MK-801-induced hyperactivity in rats, suggesting its potential as a therapeutic agent for managing symptoms of psychosis .
Antimicrobial Properties
Emerging research also indicates that derivatives of this compound may possess antimicrobial activity. For example, compounds structurally related to this compound have shown selective activity against Chlamydia species and other pathogens, providing a basis for further exploration in antibiotic development .
Case Studies
- Schizophrenia Model : In a study involving MK-801-induced hyperactivity in rats, administration of the compound resulted in a significant reduction in locomotor activity compared to control groups. This suggests potential therapeutic benefits for schizophrenia-related symptoms .
- Antimicrobial Activity : Research on related compounds demonstrated selective antibacterial effects against Neisseria meningitidis and Haemophilus influenzae, indicating that modifications to the phenyl ring could enhance efficacy against specific pathogens .
Safety Profile
While promising, the compound is not without risks. It has been classified as harmful if swallowed and can cause skin irritation. These safety concerns necessitate careful handling and further investigation into its toxicity profiles .
Table 2: Safety Classification
| Hazard Class | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
Q & A
Basic: What are the optimal synthetic routes for 2-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like substituted phenylacetonitriles or nitroalkanes. For example, similar phenylalkylamine derivatives (e.g., 2C-D) are synthesized via reductive amination of ketones or aldehydes using sodium cyanoborohydride (NaBH3CN) in acidic conditions . Key factors include:
- Catalyst selection : Transition metal catalysts (e.g., Pd/C) for hydrogenation steps.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
- Temperature control : Low temperatures (0–5°C) minimize side reactions during nitration or halogenation.
Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: CH2Cl2/MeOH) enhances purity. Yield optimization requires precise stoichiometry and inert atmospheres to prevent oxidation .
Advanced: How does the substitution pattern on the phenyl ring affect the compound's affinity for serotonin receptors compared to other phenylalkylamine derivatives?
Answer:
Substituent position and electronic properties significantly modulate receptor binding. For instance:
- 3,4-Dimethyl groups : Enhance lipophilicity and steric bulk, potentially increasing 5-HT2A receptor affinity by stabilizing hydrophobic interactions in the binding pocket.
- Methoxy vs. methyl groups : Methoxy substituents (e.g., in 2C-D) introduce electron-donating effects, altering π-π stacking with tryptophan residues in the receptor.
Comparative studies using radioligand binding assays (e.g., [³H]ketanserin for 5-HT2A) reveal that 3,4-dimethyl derivatives exhibit lower EC50 values than 2,5-dimethoxy analogs, suggesting higher potency . Computational modeling (e.g., molecular docking) further clarifies steric and electronic contributions .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Answer:
Critical safety measures include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors or amine byproducts .
- Waste disposal : Segregate halogenated organic waste (e.g., reaction solvents) and neutralize acidic residues before disposal .
- Emergency protocols : Immediate rinsing with water for skin contact and access to eyewash stations. Safety Data Sheets (SDS) must be reviewed prior to use .
Advanced: What methodologies are employed to assess biased agonism of this compound at 5-HT2A receptors, and how do results compare to structurally related agonists?
Answer:
Biased agonism is evaluated using:
- Functional assays : Measure G protein vs. β-arrestin signaling pathways (e.g., cAMP accumulation vs. ERK phosphorylation) .
- BRET/FRET biosensors : Quantify real-time conformational changes in receptor complexes.
For this compound, β-arrestin recruitment may be less pronounced compared to 2,5-dimethoxy derivatives (e.g., 2C-P), which show stronger bias toward Gq/11 pathways. Data normalization to reference agonists (e.g., serotonin) helps quantify bias factors .
Data Contradiction: How can researchers resolve discrepancies in reported pharmacological activities of phenylalkylamine derivatives with varying substituents?
Answer:
Discrepancies often arise from differences in:
- Assay conditions : Cell lines (e.g., HEK293 vs. CHO), receptor expression levels, or incubation times.
- Functional vs. binding assays : Binding affinity (Ki) does not always correlate with functional efficacy (EC50).
To reconcile - Perform head-to-head comparisons under standardized protocols.
- Use deuterated analogs (e.g., deuterium at the α-carbon) to study metabolic stability vs. receptor activity .
- Apply multivariate analysis to isolate substituent effects from confounding variables (e.g., logP, pKa) .
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?
Answer:
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., dimethyl substitution at 3,4-positions) and salt formation (HCl peak at ~10–12 ppm) .
- HPLC-MS : Reverse-phase C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) with ESI-MS detect impurities (<0.5%) and verify molecular ions ([M+H]+) .
- FT-IR : Amine N-H stretches (~3300 cm⁻¹) and aryl C-H bends (~800 cm⁻¹) validate structural integrity .
Advanced: How are deuterated analogs of this compound synthesized, and what are their applications in pharmacokinetic studies?
Answer:
Deuterated analogs (e.g., 1,1-d2 or 1,1,2,2-d4) are prepared via:
- Catalytic deuterium exchange : Using D2O and Pd/C under high-pressure H2/D2 atmospheres .
- Reductive deuteration : NaBD4 or LiAlD4 reduces nitriles or imines to deuterated amines.
Applications include: - Metabolic profiling : LC-MS/MS tracks deuterated vs. non-deuterated forms in vivo to study hepatic clearance.
- Receptor binding kinetics : Isotope effects on binding affinity (koff/kon) reveal hydrogen-bonding interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
